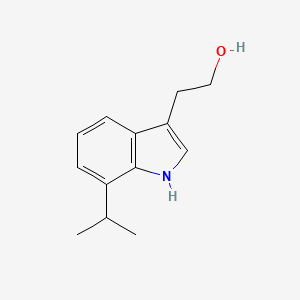

2-(7-Isopropyl-1H-indol-3-yl)ethanol

Vue d'ensemble

Description

2-(7-Isopropyl-1H-indol-3-yl)ethanol is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in many natural products and synthetic drugs, making them a focal point in medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Isopropyl-1H-indol-3-yl)ethanol typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For instance, the reaction of 7-isopropylindole with ethylene oxide in the presence of a strong acid can yield this compound .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic hydrogenation and other large-scale organic synthesis techniques. The use of continuous flow reactors and green chemistry principles is becoming more common to enhance efficiency and reduce environmental impact .

Analyse Des Réactions Chimiques

Oxidation Reactions

The ethanol group undergoes oxidation under controlled conditions:

| Reagent/Conditions | Product | Yield/Notes | Source |

|---|---|---|---|

| KMnO₄ (acidic conditions) | 2-(7-Isopropyl-1H-indol-3-yl)acetic acid | Requires stoichiometric oxidant | |

| CrO₃ (Jones oxidation) | Corresponding aldehyde or ketone | Depends on reaction time and solvent | |

| PCC (CH₂Cl₂, room temp) | 2-(7-Isopropyl-1H-indol-3-yl)acetaldehyde | Mild, selective for primary alcohols |

The indole ring itself is resistant to oxidation under these conditions due to its electron-rich aromatic system.

Reduction Reactions

Reduction primarily targets the indole ring or modifies the alcohol group:

-

Catalytic Hydrogenation :

Using H₂/Pd-C in ethanol reduces the indole ring to indoline, yielding 2-(7-isopropyl-2,3-dihydro-1H-indol-3-yl)ethanol . -

NaBH₄/LiAlH₄ :

These reagents do not reduce the alcohol group but may stabilize intermediates during derivatization.

Electrophilic Substitution

The indole ring undergoes substitution at positions activated by the electron-donating ethanol and isopropyl groups:

The 7-isopropyl group directs electrophiles to the 5- and 2-positions via steric and electronic effects .

Protection/Deprotection

The hydroxyl group is often protected to prevent undesired side reactions:

-

Silylation :

Treatment with hexamethyldisilazane (HMDS) in toluene at 70–72°C forms 3-(2-trimethylsilyloxy)ethyl-7-isopropyl-1H-indole , a stable intermediate for further synthesis . -

Esterification :

Reacting with acetic anhydride/pyridine yields the acetate ester, which is hydrolyzed back under basic conditions.

Condensation and Coupling

The ethanol group participates in nucleophilic reactions:

-

Mitsunobu Reaction :

With DIAD/Ph₃P, the alcohol converts to ethers or esters when reacted with phenols or carboxylic acids . -

Grignard Addition :

The hydroxyl group can be deprotonated to form alkoxide intermediates, enabling alkylation .

Acid-Catalyzed Rearrangements

Under strong acids (e.g., H₂SO₄), the compound undergoes cyclization or dimerization:

-

Fischer Indole Synthesis :

Used in its original synthesis via (2-isopropyl-phenyl)hydrazine and 2,3-dihydrofuran in DMAc/H₂O . -

Dimerization :

Forms bis-indole derivatives under prolonged heating, though yields are moderate .

Biological Activity and Derivatives

While not a direct reaction, derivatives like silylated analogs show enhanced bioavailability in drug discovery contexts . Molecular docking studies suggest potential interactions with tryptophan-derived metabolic enzymes .

Applications De Recherche Scientifique

2-(7-Isopropyl-1H-indol-3-yl)ethanol has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex indole derivatives.

Biology: Indole derivatives are studied for their roles in cell signaling and as potential therapeutic agents.

Medicine: This compound is investigated for its potential use in developing new drugs, particularly for its anti-inflammatory and anticancer properties.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-(7-Isopropyl-1H-indol-3-yl)ethanol involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing cellular processes such as apoptosis, cell proliferation, and signal transduction . The specific pathways and targets can vary depending on the biological context and the specific indole derivative .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tryptophol: Another indole derivative with similar structural features but different biological activities.

Indole-3-acetic acid: A plant hormone with significant roles in plant growth and development.

Serotonin: A neurotransmitter derived from tryptophan, structurally related to indole derivatives.

Uniqueness

2-(7-Isopropyl-1H-indol-3-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

2-(7-Isopropyl-1H-indol-3-yl)ethanol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on recent research findings.

Synthesis

The synthesis of this compound involves several chemical reactions, primarily utilizing hydrazine derivatives and indole precursors. A typical synthesis pathway includes:

- Starting Materials : 2-isopropyl-phenyl-hydrazine hydrochloride and dihydrofuran.

- Reaction Conditions : The reaction is conducted in a solvent mixture (DMAc:H2O) at elevated temperatures (90°C) for several hours.

- Yield : The final product is obtained with a yield of approximately 65% after purification steps including extraction with ethyl acetate and drying over sodium sulfate .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of this compound against various bacterial strains. The compound has shown significant inhibitory effects against:

- Staphylococcus aureus

- Escherichia coli

This activity is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes .

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have demonstrated:

- Tumor Growth Inhibition : The compound significantly inhibits tumor growth in various cancer cell lines, including head and neck cancer models.

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Potential Therapeutic Applications

Given its biological activities, this compound could be explored for therapeutic applications in:

- Infectious Diseases : As a potential antimicrobial agent.

- Cancer Therapy : As an adjunct treatment in oncology.

Case Studies

Several case studies have highlighted the effectiveness of indole derivatives, including this compound, in preclinical models:

-

Study on Antimicrobial Efficacy :

- Objective: Evaluate the effectiveness against resistant bacterial strains.

- Results: Showed a significant reduction in bacterial load compared to control groups.

- Study on Anticancer Properties :

Propriétés

IUPAC Name |

2-(7-propan-2-yl-1H-indol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-9(2)11-4-3-5-12-10(6-7-15)8-14-13(11)12/h3-5,8-9,14-15H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCHUBIHXFFFRRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC2=C1NC=C2CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.